3,5-Bis(trifluoromethyl)phenyl isothiocyanate
Overview
Description
3,5-Bis(trifluoromethyl)phenyl isothiocyanate is an organic compound with the molecular formula C9H3F6NS. It is characterized by the presence of two trifluoromethyl groups attached to a phenyl ring, which is further connected to an isothiocyanate group. This compound is known for its high reactivity and is widely used in various chemical derivatization processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
3,5-Bis(trifluoromethyl)phenyl isothiocyanate can be synthesized through the reaction of 3,5-dinitrophenyl isothiocyanate with trifluoromethyl methanol in the presence of an organic base such as triethylamine . The reaction typically involves the following steps:
- Dissolve 3,5-dinitrophenyl isothiocyanate and trifluoromethyl methanol in an appropriate solvent.
- Add triethylamine to the reaction mixture to act as a catalyst.
- Stir the reaction mixture at room temperature until the reaction is complete.
- Purify the product using standard techniques such as column chromatography.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3,5-Bis(trifluoromethyl)phenyl isothiocyanate undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form thioureas and thiocarbamates, respectively.
Addition Reactions: It can participate in addition reactions with compounds containing active hydrogen atoms.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in reactions with this compound.
Solvents: Common solvents include dichloromethane, acetonitrile, and tetrahydrofuran.
Catalysts: Organic bases such as triethylamine are often used to catalyze the reactions.
Major Products Formed
Thioureas: Formed by the reaction with amines.
Thiocarbamates: Formed by the reaction with alcohols.
Scientific Research Applications
3,5-Bis(trifluoromethyl)phenyl isothiocyanate has a wide range of applications in scientific research:
Chemical Derivatization: It is used for the chemical derivatization of amino-functionalized model surfaces, including amino thiolate on gold, amino siloxane on silicon, and polyethylene foils and films
Synthesis of Thioureas: It is employed in the synthesis of ethylene-linked sulfonimidoyl-containing thioureas.
Surface Chemistry: It is used in the chemical derivatization of self-assembled monolayers of ω-amino-4,4′-terphenyl substituted alkanethiols.
Mechanism of Action
The mechanism of action of 3,5-Bis(trifluoromethyl)phenyl isothiocyanate involves its high reactivity towards nucleophiles. The isothiocyanate group readily reacts with nucleophiles to form thioureas and thiocarbamates. This reactivity is attributed to the electron-withdrawing effect of the trifluoromethyl groups, which increases the electrophilicity of the isothiocyanate carbon.
Comparison with Similar Compounds
Similar Compounds
3,5-Bis(trifluoromethyl)phenyl isocyanate: Similar in structure but contains an isocyanate group instead of an isothiocyanate group.
4-(Trifluoromethyl)phenyl isothiocyanate: Contains a single trifluoromethyl group attached to the phenyl ring.
Phenyl isothiocyanate: Lacks the trifluoromethyl groups and is less reactive compared to 3,5-Bis(trifluoromethyl)phenyl isothiocyanate.
Uniqueness
This compound is unique due to the presence of two trifluoromethyl groups, which significantly enhance its reactivity and electrophilicity. This makes it a valuable reagent in various chemical derivatization and synthesis processes.
Properties
IUPAC Name |
1-isothiocyanato-3,5-bis(trifluoromethyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3F6NS/c10-8(11,12)5-1-6(9(13,14)15)3-7(2-5)16-4-17/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXOSSGVJGGNASE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)N=C=S)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3F6NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10369892 | |
Record name | 3,5-Bis(trifluoromethyl)phenyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10369892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23165-29-9 | |
Record name | 3,5-Bis(trifluoromethyl)phenyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10369892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-Bis(trifluoromethyl)phenyl isothiocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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